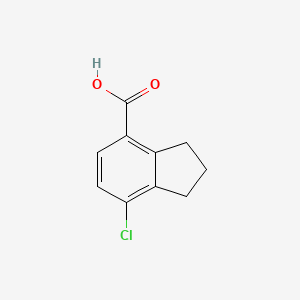
7-chloro-2,3-dihydro-1H-indene-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom at the 7th position, a carboxylic acid group at the 4th position, and a dihydroindene structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the hydrogenation of indene derivatives. One common method is the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
- Indene is dissolved in a suitable solvent such as ethanol or methanol.
- The solution is then subjected to hydrogenation in the presence of a Pd/C catalyst.
- The reaction mixture is heated to a temperature of around 100-150°C and subjected to a hydrogen pressure of 50-100 psi.
- The resulting product is then purified by recrystallization or column chromatography to obtain 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same hydrogenation reaction but is carried out in a continuous flow reactor where the reactants are continuously fed into the reactor, and the product is continuously collected.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted indene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Indene: The parent compound of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid, known for its aromatic properties.
2,3-dihydro-1H-indene-4-carboxylic acid: A similar compound without the chlorine atom at the 7th position.
7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid: A derivative with a methyl group instead of a chlorine atom.
Uniqueness
7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the presence of the carboxylic acid group enhances its solubility in water and other polar solvents, making it suitable for various biological and industrial applications.
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClO2/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2,(H,12,13) |
Clave InChI |
UBLVCAQZHLHUCM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


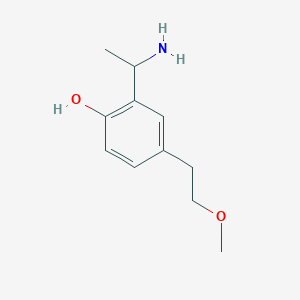
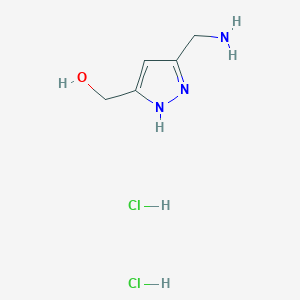
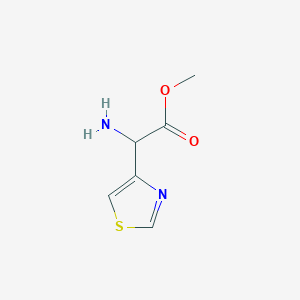
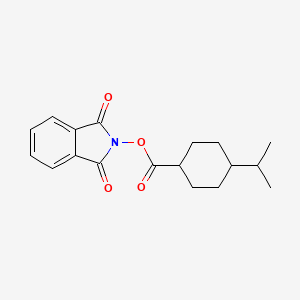
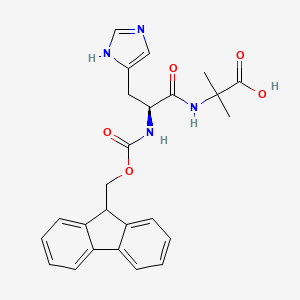
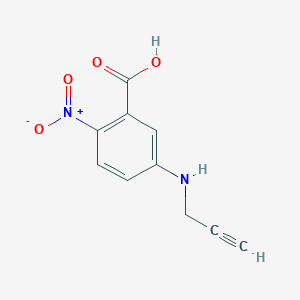
![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)
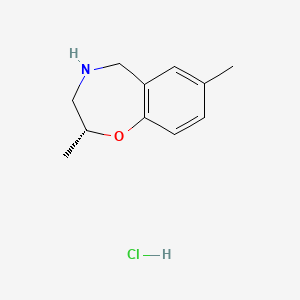
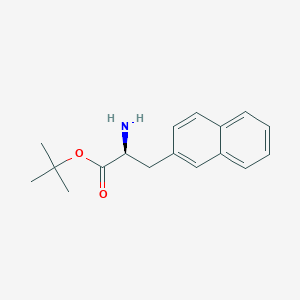
![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)

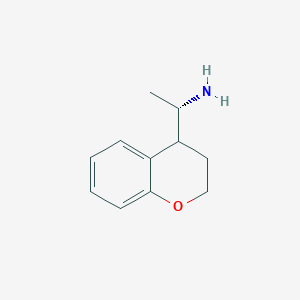
![3-((7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B15316160.png)

